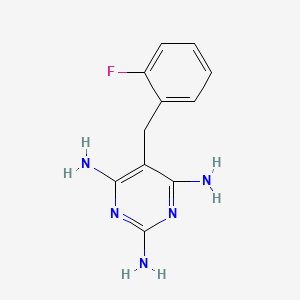

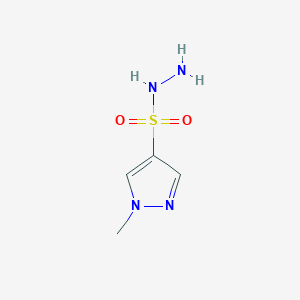

![molecular formula C26H28N4O3 B2504792 3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 2034253-69-3](/img/structure/B2504792.png)

3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one" is a heterocyclic chemical that appears to be related to a class of compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar compounds with pyrrolo[3,4-d]pyrimidine cores have been synthesized and studied for their structural and potential biological properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including condensation, cycloaddition, and substitution reactions. For instance, a sequential combination of starting materials under microwave-assisted one-pot conditions was used to synthesize a polyheterocyclic compound with a pyrrolo[3,4-b]pyridin-5-one core . Another method involved the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine . These methods highlight the complexity and creativity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as FT-IR, NMR (1H, 13C, HETCOR-NMR), and Mass spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also used to optimize the molecular geometry and compare it with experimental data, ensuring the accuracy of the structural determination .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include coupling reactions, as seen in the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine , and reactions involving rearrangement, condensation, and nucleophilic substitution . These reactions are crucial for constructing the complex heterocyclic frameworks characteristic of this class of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Theoretical calculations, such as those for molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, provide insights into the reactivity and potential applications of these molecules . Docking studies can also be carried out to predict the biological activity and interactions with potential targets .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Compounds with structures similar to "3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one" are frequently involved in the synthesis of novel organic molecules. For instance, new coumarin derivatives with antimicrobial activity have been synthesized through reactions involving pyrimidine and pyrrolo[3,4-d]pyrimidin derivatives (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, compounds incorporating morpholino and pyrimidinyl groups have shown potential in the creation of herbicides and pesticides, demonstrating the versatility of these moieties in synthetic organic chemistry (Yang, Ye, & Lu, 2008).

Pharmacological Activity

The morpholino group, a component of the chemical compound , is significant in medicinal chemistry. It has been included in molecules exhibiting a wide range of biological activities, including anticonvulsant (Kamiński et al., 2015) and antimicrobial effects (Merugu, Ramesh, & Sreenivasulu, 2010). This demonstrates the compound's relevance in the development of new therapeutic agents.

Material Science and Photophysical Study

In the realm of material science, morpholino and pyrimidinyl derivatives are explored for their potential in creating novel materials with unique properties. For example, metalated Ir(III) complexes based on luminescent diimine ligands have been synthesized, showcasing the applicability of these compounds in developing new luminescent materials (Shakirova et al., 2018).

properties

IUPAC Name |

1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-(4-phenylmethoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c31-25(11-8-20-6-9-23(10-7-20)33-19-21-4-2-1-3-5-21)30-17-22-16-27-26(28-24(22)18-30)29-12-14-32-15-13-29/h1-7,9-10,16H,8,11-15,17-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFREQNAUFTSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC=C(C=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

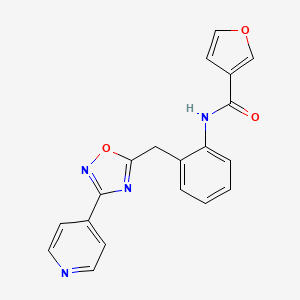

![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)

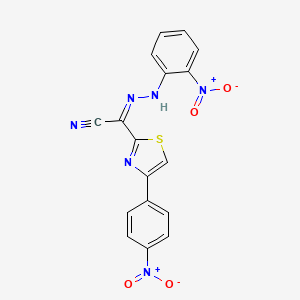

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)

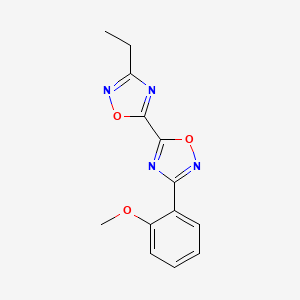

![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)

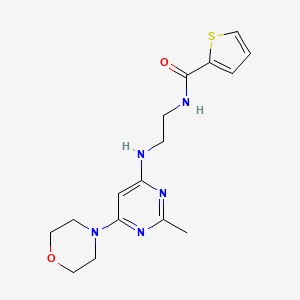

![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)

![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)